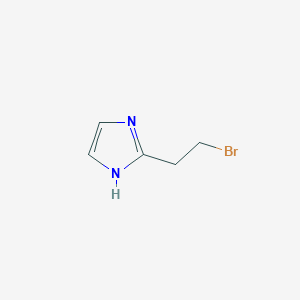

2-(2-bromoethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c6-2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPBZRICQXAJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 2 Bromoethyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromoethyl Group

The most prominent feature of 2-(2-bromoethyl)-1H-imidazole's reactivity is the bromoethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its use as an alkylating agent.

The alkylation reactions involving this compound typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. The rate of these reactions is dependent on several factors, including the concentration of both the imidazole (B134444) substrate and the nucleophile, the nature of the solvent, and the reaction temperature.

While specific thermodynamic and kinetic constants for this compound are not widely published, the general principles of SN2 reactions apply. The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is known to accelerate SN2 reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive. Conversely, protic solvents can slow the reaction by solvating the nucleophile, thus decreasing its nucleophilicity.

Reaction conditions for successful alkylations provide insight into the kinetics. For example, the synthesis of 1-(2-bromoethyl)-1H-imidazole, a constitutional isomer of the title compound, via classical alkylation of imidazole with 2-bromoethanol (B42945) requires heating at 80–100°C for 6–12 hours in DMF with a base like potassium carbonate. These conditions are necessary to achieve a reasonable reaction rate. Lowering the temperature is a strategy employed to favor the substitution pathway over competing elimination reactions.

| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| N-Alkylation | Imidazole, 2-Bromoethanol, K₂CO₃ | DMF | 80-100 | 6-12 | 70-85 | |

| Halogen Exchange | 1-(2-Hydroxyethyl)-1H-imidazole, CBr₄, PPh₃ | THF | 0-20 | 1.75 | 91 |

This table presents reaction conditions for the synthesis of a related isomer, 1-(2-bromoethyl)-1H-imidazole, illustrating typical parameters for SN2 reactions on a bromoethyl-imidazole scaffold.

The electrophilic carbon of the bromoethyl group readily reacts with a variety of soft and hard nucleophiles. This allows for the introduction of diverse functional groups onto the imidazole scaffold.

Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles used in reactions with bromoalkyl imidazoles to form the corresponding aminoethyl-imidazole derivatives. These reactions are fundamental in building more complex molecules and are often employed in the synthesis of pharmacologically active compounds. researchgate.netacs.org

Sulfur Nucleophiles: Thiol-based nucleophiles, such as thiols and thiocyanates, readily displace the bromide to form thioethers and thiocyanates, respectively. For instance, the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromoethyl benzene, a related electrophile, proceeds through the direct displacement by the sulfur anion. mdpi.com

Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen-based nucleophiles, leading to the formation of ethers. The reaction of 1-(2-hydroxyethyl)-1H-imidazole with carbon tetrabromide and triphenylphosphine (B44618) (an Appel reaction) is a method to form the bromoethyl group from an alcohol precursor, illustrating the reversible nature of this transformation with the appropriate reagents.

| Nucleophile Class | Specific Nucleophile | Product Type | Ref |

| Nitrogen | Amines | Aminoethyl-imidazoles | |

| Sulfur | Thiols, Thiocyanates | Thioethers, Thiocyanates | |

| Oxygen | Alkoxides | Ethers |

Oxidative Transformations of the Imidazole Core

While the bromoethyl group is the primary site for substitution, the imidazole ring itself can undergo oxidative transformations under specific conditions. Electron-rich imidazoles are generally more prone to oxidation. ntnu.no The oxidation can lead to different products depending on the oxidant used.

Commonly, oxidation of the imidazole ring can result in the formation of imidazole N-oxides. More aggressive oxidation can lead to the cleavage of the imidazole ring. One proposed degradation pathway for alkylated imidazoles involves an initial oxidation of the imidazole ring to form a lactam intermediate. ntnu.no The loss of aromaticity in this intermediate makes it susceptible to subsequent ring-opening reactions. ntnu.no The use of meta-chloroperbenzoic acid (mCPBA) is a known method for the oxidation of related imidazole-thiones to their corresponding 2-alkylsulfonyl imidazoles. acs.orgnih.gov Additionally, aerobic oxidation using catalysts like activated carbon has been reported for related benzylbenzoimidazoles. researchgate.net

Reduction Chemistry of this compound

The reduction of this compound can occur at two main sites: the bromoethyl side chain or the imidazole ring. The most common reduction involves the hydrogenolysis of the carbon-bromine bond. This reaction is typically achieved using catalytic hydrogenation, for example, with a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This process replaces the bromine atom with a hydrogen atom, yielding 2-ethyl-1H-imidazole.

Reduction of the imidazole ring itself is less common and requires stronger reducing agents. A method described for 4H-imidazoles involves deprotonation followed by two successive single electron transfer reactions to form a trianion, which can then be quenched with electrophiles. clockss.org This indicates that under powerful reducing conditions, the aromaticity of the imidazole core can be overcome. clockss.org

Intramolecular Cyclization and Rearrangement Processes

The presence of both a nucleophilic imidazole nitrogen and an electrophilic bromoethyl chain within the same molecule allows for intramolecular reactions. However, for this compound, direct intramolecular cyclization is less straightforward. More commonly, related isomers or derivatives undergo cyclization to form fused heterocyclic systems.

A significant pathway involves the intramolecular cyclization of N-(2-arylethyl)imidazoles, which are derivatives of the title compound's isomer. Photochemical reactions of 2-iodo-N-(2-arylethyl)imidazoles, for instance, lead to the formation of an imidazol-2-yl radical. psu.edu This radical can then undergo a 6-exo/endo cyclization onto the tethered aryl ring to yield polycyclic structures like 5,6-dihydroimidazo[2,1-a]isoquinolines. psu.edu This type of radical cyclization has been shown to be more efficient under photochemical conditions compared to traditional methods using tributyltin hydride. psu.edu

Furthermore, various synthetic strategies utilize the reactivity of substituted imidazoles to construct fused systems such as imidazo[2,1-a]isoquinolines and benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines through transition-metal-catalyzed C-H activation and annulation reactions. nih.govrsc.orgrsc.org These complex cascade reactions often involve the initial formation of an N-alkylated imidazole intermediate, which then undergoes an intramolecular C-C or C-N bond formation to build the new ring system. acs.org

Derivatization Strategies and Design of Advanced Imidazole Structures

Functionalization of the Bromoethyl Side Chain

The bromoethyl group at the 2-position of the imidazole (B134444) ring is a key site for chemical modification, acting as a potent electrophile. This reactivity allows for a variety of functionalization strategies, including nucleophilic substitution, chain extension, and the introduction of unsaturated moieties.

Chain Extension and Modificational Reactions

The bromoethyl side chain readily undergoes nucleophilic substitution reactions, which is a primary method for its functionalization. evitachem.com The bromine atom, being a good leaving group, can be displaced by a range of nucleophiles such as amines and thiols. evitachem.com This allows for the straightforward introduction of new functional groups and the extension of the side chain. For instance, reaction with primary amines can lead to the formation of secondary amine derivatives. gla.ac.uk

A notable application of this reactivity is in the synthesis of ionic liquids. For example, the reaction of 1-(2-bromoethyl)-1H-imidazole with N-methylimidazole can be used to create imidazolium-based ionic liquids. rsc.org Furthermore, chain extension can be achieved through reactions with reagents like 1,2-dibromoethane (B42909) under basic conditions. nih.gov

The following table summarizes typical reaction conditions for the functionalization of the bromoethyl side chain:

| Reaction Type | Reagents | Conditions | Product Type |

| Nucleophilic Substitution | Amines, Thiols | Varies | Substituted ethyl-imidazole derivatives |

| Ionic Liquid Synthesis | N-methylimidazole | Varies | Imidazolium (B1220033) salts |

| Chain Extension | 1,2-dibromoethane | NaOH, TBAB, MeCN, reflux | N-bromoethyl carbazole (B46965) derivatives |

Introduction of Unsaturated Moieties (e.g., Vinyl Derivatives)

The introduction of unsaturated bonds, such as vinyl groups, into the side chain can significantly alter the electronic properties and reactivity of the molecule. While direct elimination of HBr from 2-(2-bromoethyl)-1H-imidazole to form a vinyl group is a plausible route, specific examples in the literature starting from this exact compound are not prevalent. However, related transformations provide insight into the potential methodologies. For example, the synthesis of vinyl-substituted imidazoles has been achieved through various other synthetic routes, indicating the feasibility of creating such derivatives.

Substitution on the Imidazole Nitrogen Atoms (N1 and N3)

The nitrogen atoms of the imidazole ring are also key sites for derivatization. N-alkylation is a common strategy to modify the properties of imidazole-containing compounds. lookchem.com The reaction of the 'naked' anion of an imidazole, formed using alkali metal salts and crown ethers, with α,ω-dihaloalkanes can be controlled to produce either mono- or di-heteroarylalkanes. lookchem.com

For instance, 1-(2-bromoethyl)-2-nitro-1H-imidazole can be synthesized by the N-alkylation of 2-nitroimidazole (B3424786). lookchem.com This reaction highlights the ability to introduce the bromoethyl group onto the imidazole nitrogen. Conversely, the existing bromoethyl group in this compound can influence further substitutions on the nitrogen atoms. The quaternization of the imidazole nitrogen is another important reaction, leading to the formation of imidazolium salts.

The table below outlines common N-alkylation and quaternization reactions:

| Reaction Type | Reagents | Conditions | Product Type |

| N-Alkylation | α,ω-dihaloalkanes, alkali metal salts, crown ethers | Homogeneous solution | Mono- or di-heteroarylalkanes |

| N-Alkylation | 2-nitroimidazole, 1,2-dibromoethane | Base (e.g., triethylamine), polar aprotic solvent (e.g., DMF) | 1-(2-Bromoethyl)-2-nitro-1H-imidazole |

| Quaternization | Bromoethyl intermediates | Toluene, 95°C | Imidazolium bromides |

C-Functionalization of the Imidazole Ring System

Direct functionalization of the carbon atoms of the imidazole ring is another important strategy for creating diverse derivatives. While the starting material already possesses a substituent at the C2 position, further modifications at other carbon atoms (C4 and C5) can be achieved. Palladium-catalyzed regioselective C-H functionalization is a powerful technique for introducing aryl groups at these positions. This method has been demonstrated with bromobenzotrifluoride derivatives, showcasing its utility in creating complex imidazole structures.

Synthesis of Fused Polycyclic Imidazole Derivatives

The synthesis of fused polycyclic systems containing an imidazole ring leads to novel scaffolds with potential applications in materials science and medicinal chemistry. researchgate.net One approach involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones, catalyzed by a recyclable magnetic metal-organic framework (MOF), to form 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones. acs.org These intermediates can then be aromatized to yield imidazo[1,2-f]phenanthridines. acs.org

Another strategy involves the van Leusen reaction, where secondary alicyclic amines are converted to ring-fused imidazoles. nih.gov This method proceeds through oxidative imine formation followed by reaction with tosylmethyl isocyanide. Furthermore, intramolecular cyclization reactions can be employed. For example, tricyclic derivatives have been synthesized by the cyclization of 8-bromo-substituted 7-(2-bromoethyl)purinediones. researchgate.net The reaction of 2-bromoethyl-phenanthridinium bromide with primary amines can also lead to the formation of dihydro-1H-imidazo[1,2-f]phenanthridinium derivatives through a cascade of nucleophilic attack, cyclization, and hydride loss. gla.ac.uk

The following table summarizes methods for synthesizing fused polycyclic imidazole derivatives:

| Reaction Type | Starting Materials | Catalyst/Reagents | Product |

| C-C Coupling and Cyclization | 2-(2-Bromoaryl)imidazoles, cyclohexane-1,3-diones | Recyclable magnetic MOF-199, base | Imidazo[1,2-f]phenanthridines |

| van Leusen Reaction | Secondary alicyclic amines | Oxidizing agent, tosylmethyl isocyanide | Ring-fused imidazoles |

| Intramolecular Cyclization | 8-Bromo-substituted 7-(2-bromoethyl)purinediones | Not specified | Tricyclic purinediones |

| Cascade Reaction | 2-Bromoethyl-phenanthridinium bromide, primary amines | Not specified | Dihydro-1H-imidazo[1,2-f]phenanthridinium derivatives |

Structure-Reactivity/Property Relationships in Derivatives

The structural modifications made to this compound have a profound impact on the reactivity and properties of the resulting derivatives. The introduction of different functional groups allows for the fine-tuning of electronic properties, solubility, and biological activity.

For example, the presence of an electron-withdrawing group like a nitro group on the imidazole ring, as in 1-(2-bromoethyl)-2-nitro-1H-imidazole, enhances its potential as a radiosensitizer in cancer therapy. lookchem.com The bromoethyl group itself acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in biomolecules. evitachem.com

Systematic substitution at various positions of the imidazole or attached phenyl rings is a key strategy for establishing structure-activity relationships (SAR). For instance, replacing a bromine atom on a linked phenoxy group with a more electron-withdrawing group like trifluoromethyl has been shown to enhance the inhibitory activity of some imidazole derivatives against certain enzymes. Computational docking studies can further aid in understanding the critical interactions between these derivatives and their biological targets. The modification of the side chain, such as the introduction of an ether or PEG group, can influence physical properties like viscosity in the resulting ionic liquids. matec-conferences.org

Computational Chemistry and Theoretical Characterization

Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. physchemres.orgresearchgate.net For 2-(2-bromoethyl)-1H-imidazole, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its optimized geometry and electronic properties. researchgate.nettandfonline.com

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. youtube.com In nitrated imidazole (B134444) derivatives, for instance, the HOMO density is often located on the imidazole ring, with the LUMO concentrated on the electron-withdrawing group, facilitating charge transfer. smolecule.com

Molecular Electrostatic Potential (MEP) maps are another vital output of DFT calculations. tandfonline.combhu.ac.in These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character, while the carbon atom bonded to the bromine would exhibit a positive potential, marking it as an electrophilic site susceptible to nucleophilic attack. This analysis is fundamental for predicting how the molecule will interact with other reagents. dergipark.org.tr

| Computational Parameter | Description | Typical Application for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons, likely from the imidazole ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons, often at the C-Br bond. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. youtube.com |

| MEP Map | Molecular Electrostatic Potential map. | Visualizes electrophilic (positive) and nucleophilic (negative) sites. tandfonline.combhu.ac.in |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Predicts transport properties. For this molecule, the TPSA is calculated to be 28.68. chemscene.com |

| LogP | Octanol-water partition coefficient. | Measures lipophilicity. The calculated LogP for this molecule is 1.3471. chemscene.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. researchgate.net For this compound, the key flexible element is the bromoethyl side chain. The molecule has two rotatable bonds in this chain, allowing it to exist in various conformations. chemscene.comchemchart.com

Computational methods, such as potential energy surface (PES) scans, are used to identify the most stable conformers (those with the lowest energy). researchgate.net For similar ethyl-substituted imidazoles, DFT studies have shown that the ethyl group often adopts a staggered conformation with a slight dihedral angle relative to the plane of the imidazole ring to minimize steric hindrance.

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the movement of atoms and molecules over time. nih.govacs.org An MD simulation of this compound would reveal how the side chain flexes and rotates in different environments (e.g., in a solvent or interacting with a biological target). nih.govmdpi.com This information is crucial for understanding its interactions, as the molecule's conformation can significantly affect its ability to bind to a receptor or participate in a reaction. pensoft.net Metrics such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) from MD simulations help quantify the stability of the molecule's conformation over time. nih.gov

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. smolecule.com For this compound, a primary reaction of interest is nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion. libretexts.org

DFT calculations can be used to model the entire reaction coordinate for such a process. sciforum.net This involves identifying and calculating the energies of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction path. github.io The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For an SN2 reaction involving this compound, computational models would predict a transition state where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. sciforum.net Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products. wuxibiology.com Such studies provide detailed mechanistic insights that are often difficult to obtain experimentally. up.ac.za

In Silico Design for Novel Chemical Entities with Targeted Reactivity

The structural and electronic information gained from computational analysis serves as a foundation for in silico drug design and the creation of novel chemical entities. frontiersin.org this compound is a valuable scaffold, and computational methods can guide its modification to enhance desired properties, such as binding affinity to a specific biological target. nih.govijcrt.org

Structure-activity relationship (SAR) studies, aided by computational models, explore how different substituents on the imidazole ring or modifications to the ethyl chain affect reactivity and biological activity. nih.gov For example, molecular docking is a widely used technique where computational models predict how a ligand, such as a derivative of this compound, binds to the active site of a target protein. scilit.comsapub.org The docking results, which include binding energy scores and predicted intermolecular interactions (like hydrogen bonds), help prioritize which novel compounds to synthesize and test. jchr.orgresearchgate.net

By systematically altering the structure in silico—for instance, by replacing the bromine with other groups or adding substituents to the imidazole ring—researchers can design new molecules with tailored reactivity and specificity for applications in medicinal chemistry and materials science. nih.govresearchgate.net This predictive power accelerates the discovery process for new, effective molecules. frontiersin.org

Applications of 2 2 Bromoethyl 1h Imidazole in Synthetic Organic and Materials Science

Versatile Reagent in Organic Synthesis as a Synthetic Handle

The utility of 2-(2-bromoethyl)-1H-imidazole as a versatile reagent stems from its two distinct reactive "handles": the bromoethyl group and the imidazole (B134444) ring itself. The carbon-bromine bond in the ethyl side chain is polarized, rendering the terminal carbon electrophilic and susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of the imidazol-2-ylethyl moiety onto a wide range of substrates, including amines, thiols, and carbanions.

Simultaneously, the imidazole ring possesses its own set of reactive features. The nitrogen atom at the 1-position (N-1) has a lone pair of electrons and can act as a nucleophile, readily reacting with various electrophiles such as alkyl halides and acyl chlorides. This dual reactivity allows for sequential or orthogonal functionalization, providing chemists with precise control over the construction of complex molecules. For instance, the N-1 position can be protected or alkylated first, followed by a nucleophilic substitution reaction at the bromoethyl chain, or vice-versa, opening up diverse synthetic pathways.

Precursor for Complex Heterocyclic Architectures

The structure of this compound is ideally suited for the synthesis of more complex, multi-ring heterocyclic structures, which are prevalent in pharmacologically active compounds.

One of the key applications of this compound is in the construction of fused imidazole ring systems through intramolecular cyclization reactions. researchgate.netresearchgate.net By first reacting the imidazole nitrogen or a nucleophile with the bromoethyl group, a precursor is formed that can subsequently cyclize to create a bicyclic or polycyclic architecture.

A representative synthetic strategy involves the reaction of this compound with a binucleophilic reagent. For example, reaction with a thiourea derivative could lead to the formation of an intermediate that, upon base-mediated intramolecular cyclization, yields a substituted imidazo[2,1-b]thiazole. This strategy leverages the bromoethyl group as an internal electrophile that is captured by a nucleophile tethered to the imidazole core. Such fused systems are of significant interest in medicinal chemistry. General methods for synthesizing fused imidazoles often involve the cyclocondensation of (hetero)aromatic ortho-diamines with aldehydes, highlighting the importance of efficient routes to these scaffolds. organic-chemistry.org

While not a direct precursor in the most common syntheses of the parent imidazoline or benzimidazole rings, this compound serves as an essential building block for introducing the imidazol-2-ylethyl substituent onto these core structures.

Substituted Imidazolines: The synthesis of the imidazoline ring often involves the reaction of aldehydes and ethylenediamine (B42938). organic-chemistry.org this compound can be used to synthesize specialized N-substituted imidazolines. This can be achieved by reacting it with a primary amine, which displaces the bromide to form an N-(imidazol-2-ylethyl) substituted secondary amine. This intermediate can then be incorporated into subsequent cyclization reactions to form the final imidazoline ring, bearing the imidazole moiety as a side chain.

Substituted Benzimidazoles: The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. organic-chemistry.org this compound can be used to create complex benzimidazole derivatives by alkylating the nitrogen of a pre-formed benzimidazole ring or by reacting it with one of the amino groups of an o-phenylenediamine prior to the main cyclization step. This approach allows for the attachment of the imidazole functionality, which can modulate the biological activity or physical properties of the resulting benzimidazole derivative.

Development of Imidazole-Based Functional Materials

The imidazole moiety is a key component in many functional materials due to its unique electronic properties, ability to coordinate with metals, and role in forming hydrogen bonds. This compound provides a convenient chemical tool for incorporating these properties into larger material systems like polymers and ionic liquids.

The modification of polymers with functional groups is a powerful method for creating materials with specific, tailored properties. nih.gov The technique of polymer grafting, which involves attaching polymer chains to a main polymer backbone, is a common strategy to achieve this. youtube.com this compound is particularly suitable for the "grafting to" method, where the bromoethyl group reacts with nucleophilic sites on a pre-existing polymer backbone to covalently attach the imidazole group. researchgate.net

This process can significantly alter the physicochemical properties of the parent polymer, enhancing characteristics such as:

Adhesion: The incorporation of imidazole groups can improve the adhesion of polymers to surfaces like copper, as demonstrated by the grafting of 1-vinyl imidazole onto polyimide films. researchgate.net

Biocompatibility: Imidazole-functionalized surfaces can be used to modulate interactions with biological systems.

Conductivity: The imidazole ring can participate in charge transport, and polymers containing imidazole can be doped to create conductive materials. researchgate.net

Catalytic Activity: Imidazole moieties can act as catalysts or as ligands for catalytic metal centers.

The table below outlines common polymer grafting strategies and the role of functional reagents like this compound.

| Grafting Strategy | Description | Role of this compound |

| Grafting To | Pre-synthesized side chains are attached to a polymer backbone. youtube.com | The molecule acts as the side chain, reacting via its bromoethyl group with a functionalized polymer backbone. |

| Grafting From | Side chains are grown directly from initiator sites on the polymer backbone. youtube.com | The imidazole ring can be modified to act as an initiator site for polymerization. |

| Grafting Through | A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with other monomers. youtube.com | The molecule can be modified to contain a polymerizable group (e.g., a vinyl group), turning it into a functional monomer. |

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are recognized as green solvents due to their negligible vapor pressure and high thermal stability. nih.gov Imidazolium-based salts are one of the most common and versatile classes of ILs. alfa-chemistry.com The standard synthesis of these ILs involves the quaternization of an N-substituted imidazole with a haloalkane. nih.govfrontiersin.org

This compound is a direct precursor for functionalized imidazolium (B1220033) ionic liquids. The quaternization can occur by reacting the imidazole nitrogen with an alkyl halide, followed by further reactions at the bromoethyl group. This allows for the synthesis of task-specific ionic liquids, such as those with side chains capable of coordinating metals or participating in catalytic cycles. The resulting imidazolium bromide salt can then undergo anion exchange to produce a wide array of ILs with different anions (e.g., tetrafluoroborate [BF4]⁻ or hexafluorophosphate [PF6]⁻), which fine-tunes properties like viscosity, hydrophobicity, and solvent compatibility. rsc.orgauctoresonline.org

Imidazolium-based ionic liquids derived from such precursors have found applications as:

Green Solvents: Alternatives to volatile organic compounds in synthesis and biomass processing. alfa-chemistry.comfrontiersin.org

Catalysts: Acting as both the solvent and the catalyst in organic reactions. auctoresonline.orgresearchgate.net

Electrolytes: Used in batteries and other electrochemical devices due to their ionic conductivity.

Corrosion Inhibitors: The imidazolium cation can adsorb onto metal surfaces, providing a protective barrier. nih.gov

The synthesis of these materials is often straightforward, as summarized in the table below.

| Cation Precursor(s) | Anion Source | Resulting Ionic Liquid Class | Key Properties |

| 1-Methylimidazole + 1-Bromobutane | Bromide (Br⁻) | 1-Butyl-3-methylimidazolium Bromide | Hydrophilic |

| 1,2-Dimethylimidazole + Bromoethane | Bromide (Br⁻) | 1-Ethyl-2,3-dimethylimidazolium Bromide | Increased stability |

| This compound + R-X | Halide (X⁻) | Functionalized Imidazolium Halide | Task-specific functionality |

| Imidazolium Halide | NaBF₄ or AgBF₄ | Imidazolium Tetrafluoroborate | Often more hydrophobic |

Catalytic Applications of Imidazole Derived Systems

Imidazole-Based Ligands in Metal-Catalyzed Transformations

Derivatives of 2-(2-bromoethyl)-1H-imidazole are instrumental in forming robust ligands for various transition metal-catalyzed reactions. The imidazole (B134444) core can be functionalized to create ligands that strongly coordinate with metal centers, thereby enhancing catalytic activity, stability, and selectivity. These ligands have found use in numerous transformations, including cross-coupling reactions and metathesis. beilstein-journals.orgmdpi.com

N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for transition metal catalysis, often serving as alternatives to traditional phosphines. magtech.com.cnpageplace.de NHCs are known for forming strong σ-bonds with metal centers, which imparts high stability to the resulting complexes and promotes catalytic efficiency. pageplace.de

The synthesis of NHC precursors, typically imidazolium (B1220033) salts, can be readily achieved starting from imidazole derivatives. magtech.com.cnbeilstein-journals.org this compound is a suitable starting material for this purpose. The synthetic strategy involves the alkylation of one of the imidazole nitrogen atoms. The bromoethyl group on the C2 position can be used to introduce further functionality or to create multidentate ligand systems. The subsequent quaternization of the second nitrogen atom with an alkyl or aryl halide yields the desired imidazolium salt. Deprotonation of this salt with a base generates the free NHC, which can then be complexed with a metal center. magtech.com.cn

Table 1: General Synthetic Routes to NHC Precursors from Imidazole Derivatives

| Step | Reaction Type | Description |

|---|---|---|

| 1 | N-Alkylation/Arylation | One nitrogen of the imidazole ring is functionalized, often with bulky substituents to enhance stability and steric influence. |

| 2 | N-Quaternization | The second nitrogen atom is alkylated to form the imidazolium salt (the direct NHC precursor). |

| 3 | Deprotonation | The imidazolium salt is treated with a strong base to remove the acidic proton at the C2 position, generating the free carbene. |

| 4 | Metalation | The free NHC reacts with a metal precursor to form the catalytically active NHC-metal complex. |

This table outlines the general synthetic pathway for creating NHC-metal complexes from imidazole-based starting materials.

The development of heterogeneous catalysts is a significant goal in sustainable chemistry, as it simplifies catalyst recovery and product purification. Imidazole-derived ligands can be immobilized onto solid supports, such as polymers or silica, to create effective heterogeneous catalysts. The functional groups on the imidazole ring or its substituents can be modified to covalently link the catalytic species to the support. Ligands derived from this compound could be tethered to a solid support through the bromoethyl group or after its conversion to other functionalities, leading to robust and reusable catalytic systems for various chemical transformations.

Organocatalytic Roles of Imidazole Derivatives

Beyond their role as ligands, imidazole derivatives are powerful organocatalysts. This compound is a key precursor to chiral bicyclic imidazole catalysts, particularly those based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton. nih.govnih.gov This transformation is typically achieved via an intramolecular N-alkylation, where the nitrogen at the N1 position displaces the bromide ion of the ethyl side chain, forming a fused five-membered ring. researchgate.net

These chiral bicyclic imidazoles function as highly effective nucleophilic catalysts, analogous to 4-(dimethylamino)pyridine (DMAP), but with a tunable chiral environment. nih.govbohrium.com The catalytic site is the sp²-hybridized nitrogen atom within the bicyclic structure. nih.gov By introducing chiral substituents onto the DPI core, researchers have developed a family of catalysts capable of promoting a variety of asymmetric reactions with high enantioselectivity. nih.govnih.gov

Applications of these chiral bicyclic imidazole organocatalysts include:

Asymmetric Steglich Rearrangement: C-acylation rearrangement of O-acylated azlactones. nih.gov

Asymmetric Phosphorylation: Synthesis of P-stereogenic organophosphorus compounds, including an intermediate for the antiviral drug Remdesivir. nih.govnih.gov

Kinetic Resolution: Enantioselective acylation of secondary alcohols and dynamic kinetic resolution of 3-hydroxyphthalides. nih.govnih.gov

Enantioselective Black Rearrangement: A magtech.com.cnnih.gov-sigmatropic rearrangement to form chiral α-amino ketones. nih.gov

Table 2: Performance of DPI-Derived Organocatalysts in Asymmetric Reactions

| Reaction Type | Catalyst | Substrate Scope | Achieved Yield (%) | Enantioselectivity (ee %) |

|---|---|---|---|---|

| Asymmetric Phosphorylation | Adamantyl-Carbamate-DPI | Various lactams | High | Excellent |

| Kinetic Resolution of Alcohols | Cy-PDPI | Secondary alcohols | Good to Excellent | Good to Excellent |

| Steglich Rearrangement | Alkoxy-DPI | O-acylated azlactones | High | Good |

This table summarizes the performance of various organocatalysts derived from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) core, which is synthetically accessible from this compound. Data compiled from findings in referenced literature. nih.govnih.gov

Mechanistic Insights into Catalytic Cycles

The catalytic mechanisms of systems derived from this compound depend on their final structure and application.

For NHC-metal complexes , the catalytic cycle in cross-coupling reactions typically involves a sequence of well-defined steps. The strong σ-donating character of the NHC ligand stabilizes the metal center throughout the cycle, which generally includes:

Oxidative Addition: The metal center (e.g., Pd(0)) inserts into a carbon-halide bond of a substrate.

Transmetalation: A second substrate, often an organometallic reagent, transfers its organic group to the metal center.

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the final product and regenerating the active catalyst. mdpi.com

For bicyclic imidazole organocatalysts like the DPI derivatives, the mechanism is based on nucleophilic catalysis. The sp²-hybridized nitrogen atom of the imidazole ring acts as the primary nucleophile. In an acylation reaction, for example, this nitrogen attacks the electrophilic acyl source (e.g., an anhydride) to form a highly reactive acyl-imidazolium intermediate. This intermediate is then attacked by the substrate nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the catalyst for the next cycle. nih.govbohrium.com The chiral scaffold of the catalyst dictates the stereochemical outcome of the reaction by controlling the orientation of the substrates in the transition state.

Advanced Analytical Methodologies for Characterization and Quality Control

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for the elucidation and confirmation of the molecular structure of 2-(2-bromoethyl)-1H-imidazole. Each technique provides unique information about the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the imidazole (B134444) ring would appear as singlets or doublets in the aromatic region (typically δ 7-8 ppm). The ethyl chain protons would present as two triplets due to spin-spin coupling: one for the methylene group adjacent to the imidazole ring and another for the methylene group attached to the bromine atom, likely at a more downfield chemical shift due to the halogen's electron-withdrawing effect.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each unique carbon atom. The carbons of the imidazole ring would resonate in the aromatic region, while the two aliphatic carbons of the bromoethyl group would appear at higher field strengths.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole C4-H/C5-H | ~7.1 - 7.6 | d | ~1-3 |

| Imidazole C4-H/C5-H | ~7.1 - 7.6 | d | ~1-3 |

| -CH₂- (adjacent to Imidazole) | ~3.2 - 3.5 | t | ~6-8 |

| -CH₂- (adjacent to Br) | ~3.6 - 3.9 | t | ~6-8 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching of the imidazole ring (a broad band around 3100-3300 cm⁻¹), C-H stretching from the aromatic ring and the aliphatic chain (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations from the imidazole ring (in the 1400-1600 cm⁻¹ region), and a characteristic C-Br stretching vibration at a lower frequency (typically 500-600 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition. For this compound (molecular formula C₅H₇BrN₂), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity at m/z values corresponding to [C₅H₇⁷⁹BrN₂]⁺ and [C₅H₇⁸¹BrN₂]⁺. Fragmentation patterns would likely involve the loss of the bromine atom or cleavage of the ethyl side chain.

Chromatographic Separations and Purity Determinations (e.g., HPLC, LCMS)

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity assessment. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector, monitoring at a wavelength where the imidazole ring shows strong absorbance (e.g., around 210-230 nm). The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable purity measurements.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities. As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the tentative identification of process-related impurities and degradation products, even at trace levels.

Interactive Table 2: Example HPLC Method Parameters for Purity Determination

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Thermal Analysis and Crystallography for Solid-State Characterization

The solid-state properties of a compound can significantly impact its stability, solubility, and handling characteristics.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound.

DSC: This technique measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram can reveal the melting point of the compound, which is a key indicator of purity. It can also be used to study polymorphism, identifying different crystalline forms that may have different physical properties.

TGA: This method measures the change in mass of a sample as it is heated. TGA is used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. For this compound, a crystal structure would unambiguously confirm its constitution and conformation in the solid state.

Quantitative Analytical Methods for Research and Development

Accurate and precise quantitative methods are crucial for the assay of this compound in various stages of research and development.

The most common quantitative method is HPLC with UV detection , as described for purity determination. For assay purposes, a well-characterized reference standard of this compound is used to create a calibration curve. By plotting the peak area response against a series of known concentrations of the reference standard, a linear relationship is established. The concentration of the sample solution can then be accurately determined by interpolating its peak area from this calibration curve.

LC-MS/MS can also be employed for quantitative analysis, particularly when high sensitivity and selectivity are required, such as in trace analysis. Using a technique like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, providing excellent selectivity and minimizing interference from other components in the sample matrix.

Concluding Perspectives and Future Research Trajectories

Current Challenges and Unexplored Avenues in 2-(2-Bromoethyl)-1H-imidazole Chemistry

Despite its utility as a synthetic intermediate, the chemistry of this compound is not without its difficulties. A primary challenge lies in achieving regioselective functionalization of the imidazole (B134444) ring. The presence of two nitrogen atoms allows for the formation of different isomers, and controlling the site of substitution can be complex. Furthermore, the reactivity of the bromoethyl side chain, while useful for introducing new functional groups, can also lead to undesired side reactions, such as self-condensation or elimination under certain conditions.

Another significant challenge is the limited commercial availability and the need for cost-effective, scalable synthesis routes. researchgate.net While laboratory-scale syntheses are established, developing processes that are viable for industrial production remains a key objective.

Looking ahead, several avenues in the chemistry of this compound remain largely unexplored. A systematic investigation into its coordination chemistry with various metal ions could unveil novel catalysts or materials with unique electronic properties. The synthesis and characterization of polymeric materials derived from this imidazole derivative could also open up new applications in materials science. Furthermore, exploring its reactivity in multicomponent reactions could provide rapid access to complex molecular architectures with potential biological activity. beilstein-journals.org

Table 1: Key Research Challenges in this compound Chemistry

| Challenge Area | Specific Hurdles | Potential Research Direction |

| Synthesis & Purification | Scalability, regioselectivity, and purification of intermediates. | Development of continuous flow synthesis methods and novel chromatographic techniques. rsc.org |

| Reactivity & Stability | Potential for side reactions (e.g., self-alkylation, elimination), and stability under various reaction conditions. | In-depth mechanistic studies to understand and control reaction pathways. |

| Functionalization | Controlled and selective modification of both the imidazole ring and the bromoethyl side chain. | Exploration of orthogonal protection-deprotection strategies and novel catalytic methods. beilstein-journals.org |

Potential for Novel Applications in Emerging Fields

The inherent structural features of this compound make it a promising scaffold for the development of novel applications in several emerging fields. The imidazole core is a well-known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties. researchgate.netmdpi.comresearchgate.net The bromoethyl group serves as a versatile handle for introducing this scaffold into larger, more complex molecules, paving the way for the creation of new therapeutic agents. nih.gov

In the realm of materials science, imidazole-based compounds are being investigated for their potential use in the development of ionic liquids, which have applications as green solvents and electrolytes. mdpi.com The ability of the imidazole nitrogen atoms to coordinate with metal ions also suggests potential applications in the design of metal-organic frameworks (MOFs) and other coordination polymers with tailored properties for gas storage, separation, and catalysis.

Furthermore, the unique electronic properties of the imidazole ring make it an attractive component for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functionalization of this compound could allow for the fine-tuning of the electronic and photophysical properties of these materials.

Table 2: Emerging Applications for this compound Derivatives

| Emerging Field | Potential Application | Rationale |

| Medicinal Chemistry | Development of novel anticancer, antifungal, and antibacterial agents. nih.govresearchgate.net | The imidazole moiety is a key component in many biologically active molecules. ijpsjournal.com |

| Materials Science | Synthesis of ionic liquids, metal-organic frameworks (MOFs), and polymers. | The imidazole ring provides thermal stability and coordinating ability. mdpi.com |

| Organic Electronics | Design of new materials for OLEDs and OPVs. | The electronic properties of the imidazole core can be tuned through substitution. |

| Environmental Remediation | Degradation of toxic heavy metals. snu.edu.in | Imidazole derivatives have shown potential in detoxifying heavy metals. snu.edu.in |

Sustainable Chemical Synthesis and Catalysis Innovations

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For the synthesis of this compound and its derivatives, there is a significant opportunity to develop more sustainable and efficient methods. Traditional synthetic approaches often involve harsh reaction conditions, stoichiometric reagents, and the use of volatile organic solvents.

Future research should focus on the development of catalytic methods that minimize waste and energy consumption. Transition-metal catalysis, for example, has shown great promise in the synthesis of imidazopyridines and other related heterocycles. beilstein-journals.org The use of earth-abundant and non-toxic metals as catalysts is a particularly attractive goal. Additionally, the exploration of microwave-assisted synthesis and reactions under ultrasonic irradiation can significantly reduce reaction times and improve yields. mdpi.comresearchgate.netnih.gov

Table 3: Innovations in Sustainable Synthesis of Imidazole Derivatives

| Innovation | Description | Potential Benefit |

| Catalysis | Use of transition-metal catalysts, nanoparticles, and organocatalysts. beilstein-journals.orgmdpi.com | Increased efficiency, selectivity, and reduced use of stoichiometric reagents. |

| Alternative Energy Sources | Microwave irradiation and ultrasound. mdpi.comresearchgate.net | Faster reaction rates, higher yields, and reduced energy consumption. |

| Green Solvents | Water, ionic liquids, and solvent-free conditions. mdpi.com | Reduced environmental impact and improved safety. |

| Process Intensification | Continuous flow synthesis. rsc.org | Improved safety, scalability, and process control. |

Integration of Multidisciplinary Approaches for Enhanced Research Impact

To fully realize the potential of this compound, a multidisciplinary research approach is essential. The integration of computational chemistry, chemical biology, and materials science with synthetic organic chemistry can provide a deeper understanding of the properties and potential applications of its derivatives.

Computational studies, such as density functional theory (DFT) calculations, can be used to predict the reactivity of this compound and to design new synthetic strategies. Molecular docking and molecular dynamics simulations can help to identify potential biological targets for its derivatives and to guide the design of new drug candidates. researchgate.net

Collaboration with chemical biologists will be crucial for evaluating the biological activity of newly synthesized compounds and for elucidating their mechanisms of action. mdpi.com Similarly, partnerships with materials scientists will be essential for characterizing the physical and electronic properties of new materials derived from this compound and for fabricating and testing devices. This synergistic approach, combining diverse expertise and methodologies, will undoubtedly accelerate the pace of discovery and innovation in this exciting area of research. snu.edu.in

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2-bromoethyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of bromoethyl-substituted imidazoles typically involves nucleophilic substitution or coupling reactions. For example, highlights the use of polar aprotic solvents (e.g., DMF) and catalysts like CuI in click chemistry to optimize yields of structurally related brominated benzimidazoles. Reaction temperature (60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for alkyne:azide) are critical for minimizing side products . A stepwise approach (e.g., first introducing the bromoethyl group via alkylation, followed by cyclization) may improve regioselectivity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the bromoethyl group (e.g., δ ~3.8 ppm for CHBr and δ ~40–50 ppm for the quaternary carbon adjacent to Br) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., distinct Br/Br peaks) .

- Elemental Analysis : Ensures purity by matching experimental vs. calculated C, H, N, and Br percentages .

- IR Spectroscopy : Detects functional groups (e.g., C-Br stretch at ~500–600 cm) .

Q. How does the bromoethyl substituent influence the reactivity of 1H-imidazole in further derivatization?

- Methodological Answer : The bromoethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. demonstrates that bromine in similar imidazoles facilitates arylations via Pd-catalyzed couplings, enabling access to libraries of 1,2,4,5-tetrasubstituted derivatives. However, steric hindrance from the ethyl chain may require optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and compute electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). applied DFT to correlate substituent effects with photophysical properties in benzimidazoles, which can guide predictions of reactivity or binding affinity .

- Molecular Docking : Dock derivatives into target proteins (e.g., EGFR in ) using AutoDock Vina. ’s docking poses (e.g., 9c binding to α-glucosidase) suggest bromoethyl groups may enhance hydrophobic interactions in enzyme active sites .

Q. What strategies address contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. For example:

- Structure-Activity Relationship (SAR) Studies : Systematically modify the bromoethyl chain length or introduce electron-withdrawing groups (e.g., -NO) to assess antimicrobial vs. anticancer activity, as seen in ’s nitroimidazole derivatives .

- Standardized Assays : Re-evaluate compounds under uniform protocols (e.g., MIC values for antibacterial activity using CLSI guidelines) .

Q. How can advanced chromatographic techniques resolve tautomeric or isomeric mixtures in this compound derivatives?

- Methodological Answer :

- HPLC with Chiral Columns : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) and isocratic elution (hexane:IPA 90:10). resolved tautomers (e.g., 2a/2a’) via TLC (R = 0.77) and confirmed structures via H NMR .

- Dynamic NMR : Detect tautomerization in solution by variable-temperature H NMR (e.g., coalescence of imidazole NH signals at low temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.